molecular formula C22H32O5 B12287975 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol

2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol

Cat. No.: B12287975
M. Wt: 376.5 g/mol
InChI Key: XXXVHIQGIYOGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the addition of methoxymethyl groups at the 3 and 17beta positions of the estradiol molecule, which enhances its stability and solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol typically involves the protection of the hydroxyl groups at the 3 and 17beta positions of estradiol with methoxymethyl groups. This can be achieved through the reaction of estradiol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate estradiol .

Scientific Research Applications

2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,17beta-O-bis(methoxymethyl)estradiol involves its interaction with estrogen receptors in the body. The methoxymethyl groups enhance its binding affinity to the receptors, leading to increased estrogenic activity. This interaction triggers a cascade of molecular events, including the activation of gene transcription and modulation of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of methoxymethyl groups, which enhance its stability and solubility compared to other estradiol derivatives. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXVHIQGIYOGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.